molecular formula C15H14N2O2 B6421811 4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one CAS No. 899387-56-5

4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B6421811
CAS No.: 899387-56-5
M. Wt: 254.28 g/mol
InChI Key: HDPFRGSCSFYTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one is a compound that combines the structural features of imidazole and chromenone Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromenone is a benzopyrone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one typically involves the condensation of an imidazole derivative with a chromenone precursor. One common method is the reaction of 6,7-dimethyl-2H-chromen-2-one with 1H-imidazole-1-methanol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The chromenone moiety can be reduced to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the imidazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The imidazole ring can coordinate with metal ions, affecting metalloproteins’ function, while the chromenone moiety can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one: Unique due to the presence of both imidazole and chromenone moieties.

    4-(1H-imidazol-1-ylmethyl)-2H-chromen-2-one: Lacks the methyl groups at positions 6 and 7.

    6,7-dimethyl-2H-chromen-2-one: Lacks the imidazole moiety.

    1H-imidazole-1-methanol: Lacks the chromenone moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both imidazole and chromenone moieties allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-5-13-12(8-17-4-3-16-9-17)7-15(18)19-14(13)6-11(10)2/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPFRGSCSFYTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.